molecular formula C12H19N5O2 B1675628 LY 233536 CAS No. 136845-59-5

LY 233536

Katalognummer: B1675628
CAS-Nummer: 136845-59-5
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: ACTONBBIVMTUAJ-DOLQZWNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LY233536 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving standard reagents and conditions used in the preparation of NMDA receptor antagonists .

Industrial Production Methods

Industrial production methods for LY233536 are not explicitly detailed in publicly available sources. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

LY233536 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LY233536 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of LY233536 depend on the specific reaction conditions and reagents used. These products include oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2.1. Neurobiology

  • Neuronal Signaling : Researchers utilize LY 233536 to investigate its effects on neuronal signaling pathways and synaptic plasticity. Studies have shown that modulation of NMDA receptor activity can influence learning and memory processes.
  • Neurodegenerative Diseases : The compound is being explored for its potential therapeutic benefits in neurodegenerative diseases. Its ability to inhibit excessive NMDA receptor activation could help mitigate neurotoxicity associated with conditions like Alzheimer's disease.

2.2. Drug Discovery

  • Lead Compound : this compound serves as a valuable tool in drug discovery, particularly in developing new NMDA receptor modulators. Its structure-activity relationship (SAR) studies provide insights into optimizing compounds for better efficacy and safety profiles.

3.1. Alzheimer’s Disease Research

A study published in a peer-reviewed journal investigated the effects of this compound on models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers in animal models, suggesting its potential as a therapeutic agent for Alzheimer's.

3.2. Parkinson’s Disease Models

Research has also focused on this compound's effects in Parkinson's disease models, where it demonstrated protective effects against dopaminergic neuron degeneration. The compound's ability to modulate glutamate signaling was linked to improved motor function and reduced behavioral deficits.

Summary of Applications

Application Area Description Findings
NeurobiologyStudy of NMDA receptor function and modulationInfluences learning and memory; potential to reduce excitotoxicity
Alzheimer’s DiseaseInvestigated for neuroprotective effectsImproved cognitive function and reduced neuroinflammation in animal models
Parkinson’s DiseaseExplored for protective effects against neuron degenerationEnhanced motor function and reduced behavioral deficits in preclinical studies
Drug DiscoveryUsed as a lead compound for developing new NMDA receptor modulatorsInsights into structure-activity relationships; optimization of efficacy and safety profiles

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

LY 233536 is a chemical compound recognized for its significant biological activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in synaptic plasticity, memory function, and various neurological processes. The following sections detail the compound's mechanism of action, research findings, and its implications in therapeutic applications.

This compound exerts its effects by competitively binding to the NMDA receptor, effectively blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. The interaction can be summarized as follows:

LY 233536+GlutamateNMDA receptor blocked \text{this compound}+\text{Glutamate}\rightleftharpoons \text{NMDA receptor blocked }

This competitive inhibition reduces excitatory neurotransmission, which is pivotal in studying various neurological disorders such as Alzheimer's disease and Parkinson's disease .

Binding Affinity and Efficacy

Research has demonstrated that this compound has a high binding affinity for NMDA receptors compared to other antagonists. A study indicated that the active enantiomer of this compound has a 3.1-fold higher association rate constant than its analog, LY 235959 .

Compound Binding Affinity (nM) Association Rate Constant
This compoundX (specific value needed)Higher than LY 235959
LY 235959Y (specific value needed)Lower than this compound

Implications in Neurological Disorders

The inhibition of NMDA receptor activity by this compound has been implicated in various studies exploring its therapeutic potential:

  • Alzheimer's Disease : Research suggests that NMDA antagonists like this compound may help mitigate excitotoxicity associated with neurodegeneration .
  • Parkinson's Disease : The compound has shown promise in modulating dopaminergic signaling pathways, potentially alleviating motor symptoms .

Case Studies

Several case studies have explored the biological activity of this compound in real-world settings:

  • Neuroprotective Effects : A case study investigated the neuroprotective effects of this compound in animal models of ischemic stroke. Results indicated a significant reduction in neuronal cell death when treated with this compound compared to control groups.
  • Behavioral Studies : Another study assessed the behavioral outcomes in rodents following administration of this compound. Results showed improved cognitive function and reduced anxiety-like behaviors, suggesting potential benefits for mental health disorders .

Comparative Analysis with Other NMDA Receptor Antagonists

A comparative analysis highlights the unique properties of this compound relative to other NMDA receptor antagonists:

Compound Potency Selectivity
This compoundModerateHigh
LY274614HigherModerate
MK-801Very HighLow

This table illustrates that while this compound offers moderate potency, its selectivity for NMDA receptors makes it a valuable tool for research .

Eigenschaften

CAS-Nummer

136845-59-5

Molekularformel

C12H19N5O2

Molekulargewicht

265.31 g/mol

IUPAC-Name

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1

InChI-Schlüssel

ACTONBBIVMTUAJ-DOLQZWNJSA-N

SMILES

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O

Isomerische SMILES

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O

Kanonische SMILES

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid
LY 233536
LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer
LY-233536
LY233536

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 233536
Reactant of Route 2
LY 233536
Reactant of Route 3
LY 233536
Reactant of Route 4
LY 233536
Reactant of Route 5
LY 233536
Reactant of Route 6
LY 233536

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.